molecular formula C43H52N4O7 B12087718 benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B12087718
M. Wt: 736.9 g/mol
InChI Key: GEANBHANAKKWSL-UHFFFAOYSA-N
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Description

Benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, carbamate, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of protecting groups for amines, such as the t-butyloxycarbonyl (Boc) group, which can be installed and removed under relatively mild conditions . The synthesis typically starts with the protection of the amine groups, followed by the formation of the carbamate linkage through reactions with carbon dioxide and halides in the presence of cesium carbonate and TBAI .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide group may produce primary amines.

Scientific Research Applications

Benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, affecting biochemical pathways and cellular processes. The presence of multiple functional groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C43H52N4O7

Molecular Weight

736.9 g/mol

IUPAC Name

benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C43H52N4O7/c1-29(2)37(46-42(51)53-27-33-21-13-7-14-22-33)40(49)44-35(25-31-17-9-5-10-18-31)39(48)36(26-32-19-11-6-12-20-32)45-41(50)38(30(3)4)47-43(52)54-28-34-23-15-8-16-24-34/h5-24,29-30,35-39,48H,25-28H2,1-4H3,(H,44,49)(H,45,50)(H,46,51)(H,47,52)

InChI Key

GEANBHANAKKWSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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